molecular formula C18H14S2 B13700235 1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne

1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne

Cat. No.: B13700235
M. Wt: 294.4 g/mol
InChI Key: NCFVBTNHTIBGLD-UHFFFAOYSA-N
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Description

1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne is an organic compound characterized by the presence of two phenyl rings substituted with methylthio groups at the para positions, connected by a butadiyne linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne typically involves the coupling of 4-(methylthio)phenylacetylene derivatives. One common method is the oxidative coupling of 4-(methylthio)phenylacetylene using a palladium catalyst under mild conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and an oxidant, such as copper(II) chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and purification methods, such as recrystallization or chromatography, plays a crucial role in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne involves its interaction with molecular targets through its functional groups. The methylthio groups can participate in various chemical reactions, such as oxidation and substitution, which can modify the compound’s properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne is unique due to the combination of its methylthio-substituted phenyl rings and the butadiyne linker. This combination imparts distinct electronic properties and reactivity, making it valuable for applications in materials science and organic electronics .

Properties

Molecular Formula

C18H14S2

Molecular Weight

294.4 g/mol

IUPAC Name

1-methylsulfanyl-4-[4-(4-methylsulfanylphenyl)buta-1,3-diynyl]benzene

InChI

InChI=1S/C18H14S2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h7-14H,1-2H3

InChI Key

NCFVBTNHTIBGLD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)SC

Origin of Product

United States

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